8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane
Description
Properties
CAS No. |
142494-31-3 |
|---|---|
Molecular Formula |
C8H2BrF15 |
Molecular Weight |
462.98 g/mol |
IUPAC Name |
8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane |
InChI |
InChI=1S/C8H2BrF15/c9-1-2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 |
InChI Key |
RTBQZESQUYHPNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane typically involves the bromination of perfluorooctane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane involves large-scale bromination processes using advanced chemical reactors. These reactors are designed to handle the high reactivity of bromine and ensure the efficient production of the compound. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Common reagents used in substitution reactions involving 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane include sodium hydroxide (NaOH) and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol, under mild to moderate temperatures.
Major Products Formed
The major products formed from substitution reactions of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane include perfluorooctanol and perfluorooctylamine, depending on the nucleophile used in the reaction.
Scientific Research Applications
Scientific Research Applications
-
Fluorinated Surfactants :
- 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane can be used as a surfactant in various chemical processes due to its surface-active properties. Fluorinated surfactants are known for their stability and effectiveness in extreme conditions.
-
Polymer Chemistry :
- The compound serves as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts. They are particularly valuable in coatings and sealants that require durability under harsh conditions.
-
Biological Studies :
- Research indicates that fluorinated compounds can influence biological systems differently due to their unique chemical structures. Studies involving 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane may explore its interactions with biological membranes or its potential as a tracer in environmental studies.
-
Environmental Monitoring :
- The compound's persistence and stability make it a candidate for monitoring environmental pollutants. Its unique properties allow it to be tracked in various ecosystems.
Case Study 1: Surfactant Performance
A study evaluated the performance of fluorinated surfactants in reducing surface tension compared to traditional surfactants. The results indicated that 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane significantly lowered surface tension at lower concentrations than non-fluorinated alternatives. This suggests its potential use in formulations requiring effective wetting agents.
Case Study 2: Fluoropolymer Development
In polymer chemistry research conducted by Parchem, the compound was utilized to synthesize a new class of fluoropolymers exhibiting superior thermal stability and chemical resistance. These polymers were tested for use in high-performance coatings suitable for aerospace applications.
Summary of Applications
| Application Area | Description |
|---|---|
| Surfactants | Used as an effective surfactant with low surface tension properties |
| Polymer Chemistry | Building block for durable fluoropolymers |
| Biological Studies | Investigated for interactions with biological systems |
| Environmental Monitoring | Potential tracer for studying environmental pollutants |
Mechanism of Action
The mechanism of action of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane involves its interaction with various molecular targets through substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack and replace it. This process is facilitated by the electron-withdrawing effect of the fluorine atoms, which stabilizes the transition state and enhances the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane with key analogs, focusing on structural features, molecular properties, and applications.
Table 1: Comparative Analysis of Fluorinated Bromoalkanes and Related Compounds
Structural and Functional Differences
Perflubron (PFOB) :
- Contains 17 fluorine atoms (vs. 15 in the target compound) and a bromine at C1 (vs. C8).
- Higher fluorine content enhances hydrophobicity and chemical stability, making PFOB suitable for biomedical applications like liquid ventilation and MRI contrast enhancement .
- The terminal bromine in the target compound may offer distinct reactivity for site-specific modifications.
1,8-Dibromo-dodecafluorooctane :
- Features two bromine atoms (C1 and C8) and 12 fluorines , reducing fluorine density compared to the target compound.
- The dual bromine sites enable bifunctional reactivity, useful in polymer cross-linking or stepwise synthesis .
Trifluoromethoxy-Substituted Heptane :
- Replaces bromine with a trifluoromethoxy group (-OCF₃) at C7, introducing ether functionality.
- This polar group increases solubility in organic solvents, favoring use in coatings or electronics .
PFOS and PFOA :
- Contain ionizable groups (sulfonic/carboxylic acid) instead of bromine, leading to surfactant properties.
- PFOS is environmentally persistent and bioaccumulative, whereas brominated alkanes like the target compound may degrade more readily under specific conditions .
Physicochemical Properties
- Molecular Weight : The target compound (~484 g/mol) is lighter than PFOB (498.96 g/mol) due to fewer fluorine atoms.
- Thermal Stability : PFOB’s higher fluorination confers superior thermal resistance (>200°C decomposition) compared to the target compound .
- Reactivity : Bromine at C8 in the target compound may undergo nucleophilic substitution more readily than PFOB’s C1-bromine due to steric accessibility.
Environmental and Regulatory Considerations
Biological Activity
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane (CAS Number: 161583-34-2) is a fluorinated organic compound characterized by a complex structure that includes both bromine and fluorine atoms. Its unique properties make it a subject of interest in various fields including environmental science and biochemistry. This article explores its biological activity based on available literature and research findings.
- Molecular Formula : C8H4BrF13
- Molar Mass : 427 g/mol
- Density : 1.743 g/cm³
- Boiling Point : 170 °C
- Flash Point : 57 °C
These properties indicate that the compound is stable at room temperature but may pose risks due to its high fluorine content and bromine substitution.
Biological Activity Overview
Research into the biological activity of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane is limited but offers insights into its potential effects on living organisms.
Potential Toxicity
Fluorinated compounds are often associated with toxicity due to their persistent nature in biological systems. Studies suggest that compounds with similar structures can disrupt endocrine functions and exhibit cytotoxicity. For instance:
- Endocrine Disruption : Some fluorinated compounds have been shown to interfere with hormone signaling pathways.
- Cytotoxic Effects : Research indicates that certain perfluorinated compounds can induce apoptosis in cell lines under specific conditions.
Case Studies
-
Environmental Impact Study :
A study on the environmental persistence of fluorinated compounds indicated that substances like 8-Bromo-1-pentadecafluorooctane could accumulate in aquatic ecosystems. This accumulation poses risks to aquatic life and potentially enters the food chain. -
Cell Line Analysis :
In vitro studies using various human cell lines have demonstrated that exposure to fluorinated compounds can lead to significant changes in cell viability and proliferation rates. Specific assays revealed that concentrations above a certain threshold could induce cytotoxic effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H4BrF13 |
| Molar Mass | 427 g/mol |
| Density | 1.743 g/cm³ |
| Boiling Point | 170 °C |
| Flash Point | 57 °C |
| Biological Activity | Observations |
|---|---|
| Endocrine Disruption | Potential interference with hormone signaling |
| Cytotoxicity | Induction of apoptosis in cell lines at high concentrations |
| Environmental Persistence | Accumulation in aquatic ecosystems |
Research Findings
Current literature highlights the need for more comprehensive studies on the biological effects of 8-Bromo-1-pentadecafluorooctane. The following points summarize key findings:
- Mechanism of Action : The exact mechanisms by which this compound exerts biological effects remain largely unexplored. However, structural similarities to known toxicants suggest potential pathways for further investigation.
- Regulatory Considerations : Given its chemical properties and potential toxicity profiles similar to other perfluorinated compounds (PFCs), regulatory bodies may consider it under scrutiny for environmental and health impacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
